molecular formula C13H19N3O4S B1401343 3-(6-Methyl-2-(1-(methylsulfonyl)pyrrolidin-2-yl)pyrimidin-4-yl)propanoic acid CAS No. 1316220-90-2

3-(6-Methyl-2-(1-(methylsulfonyl)pyrrolidin-2-yl)pyrimidin-4-yl)propanoic acid

Cat. No.: B1401343
CAS No.: 1316220-90-2
M. Wt: 313.37 g/mol
InChI Key: FPCQUOWYXMMFOW-UHFFFAOYSA-N
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Description

Synthesis Analysis

  • Nanocatalyst Method : Using magnesium oxide nanoparticles (MgO NPs) as a catalyst . Nanocatalysts have gained attention due to their efficiency in synthesizing bioactive compounds.


Physical and Chemical Properties Analysis

  • Physical State : White powder with a melting point of 85–87°C .

Scientific Research Applications

Chemical Synthesis and Catalysis

One of the key applications of this compound is in chemical synthesis. Jahanshahi et al. (2018) demonstrated its use in the chemoselective synthesis of novel pyrrole-substituted pyrido[2,3-d]pyrimidines. This process, catalyzed by hydroxyapatite-encapsulated-γ-Fe2O3 supported sulfonic acid, offers advantages like rapidity, high efficiency, and recyclability of the catalyst. The synthesized products exhibited promising antibacterial activity, showcasing the compound's utility in creating bioactive molecules (Jahanshahi et al., 2018).

Antibacterial and Antifungal Activities

Compounds derived from this chemical have been evaluated for their antimicrobial properties. For instance, Patel and Patel (2017) synthesized 4-thiazolidinones and 2-azetidinones derivatives from chalcone related to this compound and assessed their antibacterial and antifungal activities. The compounds showed activity against various bacterial and fungal strains, indicating potential as antimicrobial agents (Patel & Patel, 2017).

Anticancer and Radioprotective Properties

Ghorab et al. (2009) reported the synthesis of pyrazolo[3,4-d]pyrimidine derivatives containing amino acid moieties related to this compound. These derivatives were tested for in vitro anticancer activity and some showed significant activity. Additionally, some compounds exhibited radioprotective activity, suggesting potential applications in cancer treatment and radiation protection (Ghorab et al., 2009).

Development of Antitumor Agents

Liu et al. (2016) designed and synthesized a series of 2-amino-4-oxo-6-substituted pyrrolo[2,3-d]pyrimidines as potential antitumor agents. Their research demonstrated that these compounds, which are structurally related to 3-(6-Methyl-2-(1-(methylsulfonyl)pyrrolidin-2-yl)pyrimidin-4-yl)propanoic acid, exhibit inhibitory activities against various tumor cell lines. This research highlights the compound's relevance in developing new treatments for cancer (Liu et al., 2016).

Properties

IUPAC Name

3-[6-methyl-2-(1-methylsulfonylpyrrolidin-2-yl)pyrimidin-4-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O4S/c1-9-8-10(5-6-12(17)18)15-13(14-9)11-4-3-7-16(11)21(2,19)20/h8,11H,3-7H2,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPCQUOWYXMMFOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C2CCCN2S(=O)(=O)C)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(6-Methyl-2-(1-(methylsulfonyl)pyrrolidin-2-yl)pyrimidin-4-yl)propanoic acid
Reactant of Route 2
3-(6-Methyl-2-(1-(methylsulfonyl)pyrrolidin-2-yl)pyrimidin-4-yl)propanoic acid
Reactant of Route 3
3-(6-Methyl-2-(1-(methylsulfonyl)pyrrolidin-2-yl)pyrimidin-4-yl)propanoic acid
Reactant of Route 4
3-(6-Methyl-2-(1-(methylsulfonyl)pyrrolidin-2-yl)pyrimidin-4-yl)propanoic acid
Reactant of Route 5
3-(6-Methyl-2-(1-(methylsulfonyl)pyrrolidin-2-yl)pyrimidin-4-yl)propanoic acid
Reactant of Route 6
3-(6-Methyl-2-(1-(methylsulfonyl)pyrrolidin-2-yl)pyrimidin-4-yl)propanoic acid

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